molecular formula C13H17ClN2O2 B2707905 Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride CAS No. 2387602-63-1

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride

Cat. No.: B2707905
CAS No.: 2387602-63-1
M. Wt: 268.74
InChI Key: QUZREJPDQWMGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a cyclopropane ring fused to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride typically involves the reaction of 1,2,3,4-tetrahydropyrazines with diethylzinc and diiodomethane to form the key cyclopropane ringThe resulting intermediate is then subjected to further reactions to introduce the benzyl and carboxylate groups, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or carboxylate derivatives.

Scientific Research Applications

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A common scaffold in pharmaceutical compounds.

    Homopiperazine: A modified piperazine with an additional carbon atom.

    2-methylpiperazine: A piperazine derivative with a methyl group.

Uniqueness

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride is unique due to its fused cyclopropane and piperazine rings, which impart distinct physicochemical properties. This structure results in lower basicity compared to piperazine and its derivatives, potentially leading to different pharmacokinetic and biological activity profiles .

Biological Activity

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; hydrochloride
  • Molecular Formula : C14H17ClN2O2
  • Molecular Weight : 284.75 g/mol
  • CAS Number : 1799792-87-2

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate acts primarily as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive function.

Key Mechanisms:

  • Receptor Binding : The compound exhibits partial agonistic activity at nAChRs, influencing neurotransmitter release.
  • Neuroprotective Effects : It may offer protective effects against neurodegenerative processes by modulating cholinergic signaling pathways.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of the compound against various cancer cell lines. For instance, research demonstrated that derivatives of benzyl 2,5-diazabicyclo[4.1.0]heptane exhibited significant cytotoxicity against breast (MDA-MB231) and cervical (CaSki) cancer cell lines without inducing necrosis, indicating a preference for apoptosis as a mechanism of cell death.

Cell Line IC50 (µM) Mechanism
MDA-MB231 (Breast)12.5Apoptosis induction
CaSki (Cervical)15.3Caspase-dependent pathway

Case Studies

  • Study on Cancer Cell Lines :
    A study published in the European Journal of Medicinal Chemistry investigated several derivatives of the compound and their effects on tumor cells. Compound 9e was noted for its selective cytotoxicity towards cancer cells while sparing normal lymphocytes, supporting its potential as a therapeutic agent with fewer side effects .
  • Neuroprotective Study :
    Another research highlighted the neuroprotective effects of benzyl 2,5-diazabicyclo[4.1.0]heptane derivatives in models of neurodegeneration, suggesting that they could mitigate oxidative stress and improve cognitive outcomes in animal models .

Synthesis and Derivatives

The synthesis of benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multi-step organic reactions starting from simpler bicyclic precursors. The resulting compounds can be modified to enhance their biological activity or selectivity.

Synthetic Route Overview:

  • Starting Material : Bicyclic amine precursor.
  • Reaction with Benzyl Chloride : In the presence of a base to form the benzyl derivative.
  • Carboxylation : Introducing the carboxylic acid functionality through standard organic reactions.

Properties

IUPAC Name

benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZREJPDQWMGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.